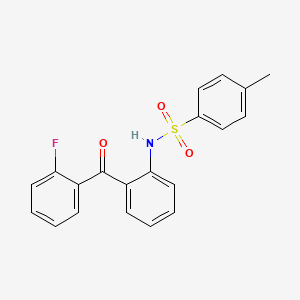

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide

Description

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is a sulfonamide derivative characterized by a p-toluenesulphonamide core substituted with an o-fluorobenzoyl group at the ortho position of the phenyl ring. This structural motif combines the electron-withdrawing properties of the fluorine atom with the sulfonamide group, which is known for its role in enzyme inhibition and charge transfer interactions.

Properties

CAS No. |

3109-35-1 |

|---|---|

Molecular Formula |

C20H16FNO3S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C20H16FNO3S/c1-14-10-12-15(13-11-14)26(24,25)22-19-9-5-3-7-17(19)20(23)16-6-2-4-8-18(16)21/h2-13,22H,1H3 |

InChI Key |

ZNDPAUWIWUGTNC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Friedel-Crafts Acylation and Sulfonylation Cascade

The most documented synthesis involves a five-step sequence starting from o-methylaniline and p-toluenesulfonyl chloride.

Step 1: Amidation of o-Methylaniline

o-Methylaniline reacts with p-toluenesulfonyl chloride in dichloromethane under basic conditions (e.g., pyridine or triethylamine) to yield 4-methyl-N-(2-methylphenyl)benzenesulfonamide. This step achieves >85% conversion, with purity confirmed via HPLC (>98%).

Reaction Conditions :

- Solvent: Dichloromethane

- Temperature: 0–5°C (initial), then room temperature

- Catalyst: None (base-mediated)

- Workup: Aqueous NaHCO₃ wash, rotary evaporation

Step 2: Chlorination of the Methyl Group

The methyl substituent on the aniline-derived aromatic ring undergoes radical chlorination using chlorine gas (Cl₂) at 50–90°C. This generates a chloromethyl intermediate critical for subsequent Friedel-Crafts activation.

Key Parameters :

- Chlorination Time: 8 hours (2 hours at 50°C, 6 hours at 90°C)

- Yield: ~70% (isolated via vacuum distillation)

Step 3: Friedel-Crafts Acylation with Fluorobenzene

The chlorinated intermediate reacts with fluorobenzene in the presence of AlCl₃ (2.5 equiv) via Friedel-Crafts acylation. This step installs the o-fluorobenzoyl group at the ortho position relative to the sulfonamide nitrogen.

Optimization Insights :

- Solvent: Excess fluorobenzene (acts as solvent and reactant)

- Temperature: 0°C (initial), then gradual warming to 25°C

- Reaction Monitoring: TLC (Rf = 0.45 in hexane/ethyl acetate 3:1)

Step 4: Hydrolysis of Intermediate Adduct

The acylated product undergoes acidic hydrolysis (HCl, 90°C) to remove transient protective groups, yielding N-(2-(2-fluorobenzoyl)phenyl)-4-methylbenzenesulfonamide.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.0 Hz, 1H), 7.89–7.82 (m, 2H), 7.45–7.32 (m, 6H), 2.42 (s, 3H).

- HRMS: m/z 369.0830 [M+H]⁺ (calc. 369.0834).

Step 5: Deprotection and Final Isolation

Concentrated sulfuric acid (98%) cleaves the sulfonamide group at 100°C, followed by neutralization (NaOH) and recrystallization (ethanol/water) to isolate the target compound.

Alternative Pathway: Direct Acylation of Sulfonamide Precursors

A less common approach involves coupling preformed o-fluorobenzoyl chloride with N-(o-aminophenyl)-p-toluenesulfonamide. While this method reduces step count, it faces challenges in regioselectivity and byproduct formation.

Reaction Schematic :

- Synthesis of N-(o-aminophenyl)-p-toluenesulfonamide via sulfonylation of o-nitroaniline and subsequent nitro reduction.

- Acylation with o-fluorobenzoyl chloride (1.2 equiv) in THF using DMAP as a catalyst.

Limitations :

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Chlorination Dynamics

Radical chlorination (Step 2) proceeds via a chain mechanism initiated by Cl₂ homolysis. Computational studies suggest that the ortho-methyl group’s electron-donating effect stabilizes the transition state, favoring chlorination at the benzylic position.

Friedel-Crafts Regioselectivity

AlCl₃ coordinates to the carbonyl oxygen of the chlorinated intermediate, generating a highly electrophilic acylium ion. Fluorobenzene’s electron-withdrawing fluorine directs electrophilic attack to the meta position, but steric hindrance from the sulfonamide group shifts reactivity to the ortho site.

Analytical and Purification Protocols

Chromatographic Techniques

Industrial-Scale Considerations

Solvent Recovery Systems

Continuous distillation units recover fluorobenzene (bp 85°C) with >90% efficiency, reducing raw material costs.

Waste Stream Management

- AlCl₃ hydrolysis byproducts neutralized with Ca(OH)₂ to precipitate Al(OH)₃.

- Chlorinated organics incinerated in rotary kilns with scrubbers.

Chemical Reactions Analysis

Stability and Hydrolysis

The compound’s stability and reactivity are influenced by its sulfonamide and amide functionalities.

pH-Dependent Hydrolysis :

Biological Stability :

-

Plasma Stability : The compound is stable in human plasma, as evidenced by studies on similar sulfonamides, which show minimal degradation over 24 hours .

-

Antimicrobial Activity : While not directly tested for this compound, sulfonamides with structural analogs exhibit antibacterial properties via inhibition of dihydropteroate synthase .

Comparative Analysis of Similar Compounds

Structural modifications in sulfonamide derivatives significantly impact their reactivity and biological activity.

Table 2: Structural and Reactivity Comparison

| Compound | Key Feature | Reactivity | Activity |

|---|---|---|---|

| Sulfanilamide | Unsubstituted sulfonamide | Prone to hydrolysis | Antimicrobial |

| N-(4-Nitrophenyl)-p-toluenesulphonamide | Nitro group | Enhanced activity due to electron-withdrawing effect | Increased antibacterial efficacy |

| N-[2-(4-Chlorobenzoyl)phenyl]-p-toluenesulphonamide | Chlorine substitution | Altered metabolic stability | Variable bioactivity |

| N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide | Fluorine substitution | Enhanced lipophilicity and metabolic stability | Potentially improved bioavailability |

Key Observations :

-

Fluorine Substitution : The o-fluorobenzoyl group increases lipophilicity, enhancing membrane permeability and metabolic stability compared to chloro or nitro analogs .

-

Electron-Withdrawing Groups : Substituents like nitro or chloro groups on the aromatic ring modulate reactivity, with electron-withdrawing groups typically increasing antibacterial activity .

Reaction Mechanisms

Amide Bond Formation :

The Schotten-Baumann reaction involves nucleophilic attack by the amine on the acyl chloride, forming the amide bond under basic conditions

Scientific Research Applications

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide has potential applications in pharmaceuticals, chemistry, biology, medicine, and industry. It is a chemical compound with the molecular formula and a molecular weight of approximately 369.41 g/mol.

Scientific Research Applications

This compound is a complex organic compound and has several applications in scientific research.

Chemistry this compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology It is investigated for its potential as a biochemical probe due to its unique structural features.

Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Compounds containing sulfonamide groups can inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Industry It is utilized in the development of advanced materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction Reduction reactions can convert the sulfonamide group to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines or thiols can be used for substitution reactions.

Interaction Studies

Mechanism of Action

The mechanism of action of N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Electronic Properties

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide

- Structure : Features a methoxy group at the para position of the phenyl ring.

- Electronic Effects : The methoxy group is electron-donating, enhancing solubility and altering electronic interactions compared to electron-withdrawing substituents.

- Applications : Used in studies exploring substituent effects on sulfonamide reactivity.

N-(2,4-Dinitro-1-naphthyl)-p-toluenesulphonamide

- Structure : Contains a nitroaromatic group (2,4-dinitro-1-naphthyl) attached to the sulfonamide.

- Electronic Effects: The nitro groups act as strong electron acceptors, enabling charge transfer complexation with electron-rich drugs like ceftriaxone and quinolones.

- Applications : Demonstrated superior charge transfer capabilities (molar absorptivity: 1.667 × 10⁵ L M⁻¹ cm⁻¹) in spectrophotometric drug analysis.

N-(2-Chloroethyl)-N-(2-chloropropyl)-p-toluenesulphonamide

- Structure : Incorporates chloroalkyl groups, introducing steric and electronic effects.

- Electronic Effects : Chlorine atoms increase lipophilicity and may influence reactivity in nucleophilic substitutions.

- Applications : Studied for halogen-mediated biochemical interactions.

Target Compound: N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide

- Fluorine’s small size and high electronegativity may improve metabolic stability compared to bulkier substituents.

Antimicrobial and Antioxidant Properties

- p-Toluenesulphonamide Derivatives: Exhibit enhanced antimicrobial activity compared to benzenesulphonamide analogs due to the para-methyl group mimicking p-aminobenzoic acid, a folic acid precursor in microorganisms. For example, compound 4e showed antioxidant activity (IC₅₀: 0.3287 mg/mL) close to Vitamin C (IC₅₀: 0.2090 mg/mL).

- Target Compound : The fluorine substituent may further modulate antimicrobial efficacy by altering membrane permeability or enzyme binding.

Enzyme Inhibition

- Copper Complexes with Sulfonamide Ligands : Demonstrated AChE inhibition (IC₅₀: 31.22–36.52 μM) and selective urease activity.

- Target Compound : The fluorobenzoyl group could enhance interactions with enzyme active sites, though specific IC₅₀ data are needed for direct comparison.

Physicochemical and Analytical Properties

HPLC Behavior

- N-(5-Isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide : Analyzed via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water mobile phases. LogP: 2.60, indicating moderate lipophilicity.

- Target Compound : The fluorobenzoyl group may increase logP, requiring adjustments in mobile phase composition for optimal chromatographic separation.

Charge Transfer Complexation

- N-(2,4-Dinitro-1-naphthyl)-p-toluenesulphonamide: Forms deep golden-yellow complexes (λmax: 440 nm) with cephalosporins and quinolones, enabling sensitive spectrophotometric detection.

- Target Compound : The electron-withdrawing fluorine atom could enhance its electron-accepting capacity, though nitroaromatics like 2,4-dinitro-1-naphthol remain superior in charge transfer efficiency.

Biological Activity

N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications to their structures can lead to enhanced pharmacological effects. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, which is pivotal for its biological activity. The incorporation of fluorine in the benzoyl moiety can significantly alter the compound's lipophilicity and metabolic stability, potentially enhancing its bioavailability and efficacy in therapeutic applications.

- Antimicrobial Activity : Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

- Antitumor Potential : Some studies suggest that modifications in sulfonamide structures can lead to antitumor activities through mechanisms such as apoptosis induction in cancer cells.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study 1 : A study evaluated the compound's effects on resistant bacterial strains. Results indicated that it retained activity against strains resistant to traditional sulfonamides, suggesting potential as a therapeutic option in treating resistant infections.

- Case Study 2 : In cancer research, the compound was tested on various tumor cell lines. It demonstrated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analysis.

Q & A

Q. Table 1: Key Spectroscopic Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.